Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-N-(2,6-dimethylphenyl)acetamide

Lidocaine synthesis Process optimization Reaction yield

Differentiate your lidocaine and ranolazine API manufacturing with 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the penultimate intermediate delivering 91–94% isolated yields with ≥99% purity under optimized CH₂Cl₂/K₂CO₃ or n-heptane protocols. This single compound serves dual roles: the established synthetic intermediate and USP Lidocaine Related Compound H/EP Impurity H reference marker (NMT 0.10% acceptance criterion), streamlining analytical supply chains. Its α-chloro electrophilic handle enables mutual NSAID prodrug scaffolds with demonstrated COX-2 inhibition (IC₅₀ 550 nM), inaccessible with non-halogenated analogs. Supported by published patent literature (WO/2008/088490) and continuous-flow process feasibility for regulatory DMF/ANDA filings.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 1131-01-7
Cat. No. B194665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2,6-dimethylphenyl)acetamide
CAS1131-01-7
Synonyms2-Chloro-N-(2,6-dimethylphenyl)acetamide;  1-Chloroacetylamino-2,6-dimethylbenzene; 
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCl
InChIInChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyFPQQSNUTBWFFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7): A Dual-Use Pharmaceutical Intermediate for Lidocaine and Ranolazine Synthesis


2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7), also known as ω-chloro-2,6-dimethylacetanilide, N-chloroacetyl-2,6-dimethylaniline, or chloroacetyl-2,6-xylidide, is a chloroacetamide derivative with molecular formula C10H12ClNO and molecular weight 197.66 g/mol . It is a crystalline solid with a well-characterized melting point of 150–151 °C (lit.) and is soluble in chloroform and methanol but insoluble in water [1]. This compound serves as a pivotal intermediate in the synthesis of two commercially significant pharmaceuticals—lidocaine (a local anesthetic and Class IB antiarrhythmic) and ranolazine (an anti-anginal agent)—and is also officially designated as Lidocaine Related Compound H (USP) and Lidocaine EP Impurity H in major pharmacopeias .

Why Generic Substitution Fails for 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Structural, Reactivity, and Regulatory Differentiation from In-Class Analogs


Although 2-chloro-N-(2,6-dimethylphenyl)acetamide belongs to the broader chloroacetamide class, its specific substitution pattern—a single chlorine atom on the α-carbon of the acetamide side chain coupled with 2,6-dimethyl substitution on the phenyl ring—confers a unique combination of electrophilic reactivity, crystal packing, and regulatory identity that cannot be replicated by close analogs. Replacement of the chlorine leaving group with bromine (2-bromo-N-(2,6-dimethylphenyl)acetamide, CAS 32433-61-7) increases electrophilicity but also elevates cost and the risk of competing side reactions in SN2 displacements [1]. Substitution of chlorine with a cyano group (2-cyano-N-(2,6-dimethylphenyl)acetamide) drastically alters polarity and reactivity, making it unsuitable for the same synthetic transformations [1]. The non-halogenated parent, N-(2,6-dimethylphenyl)acetamide, lacks the electrophilic α-carbon required for nucleophilic displacement entirely. Furthermore, the compound's formal designation as Lidocaine EP Impurity H / USP Related Compound H—with a specified NMT 0.10% acceptance criterion in lidocaine hydrochloride [2]—creates a regulatory procurement requirement that cannot be met by structurally related but pharmacopeially unrecognized analogs.

Quantitative Differentiation Evidence for 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Head-to-Head and Cross-Study Comparator Data


Synthetic Yield of α-Chloro-2,6-dimethylacetanilide: Optimized Methods Achieve 90–96% vs. Traditional 50–80%

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide via reaction of 2,6-dimethylaniline with chloroacetyl chloride has been systematically optimized, revealing a wide yield gap dependent on reaction conditions. The traditional method using glacial acetic acid/sodium acetate buffer yields 70–80% of theoretical [1]. Early academic procedures using similar conditions reported even lower yields of 50–66% [2]. Systematic optimization using lab arrays comparing different solvents (Taliaferro 2011) improved yields to >90% (90–96%) [2]. A patent method (CN110938012A) employing dichloromethane with potassium carbonate at room temperature achieved 91.0% yield [3]. A further patent (WO2021159754A1) using a no-additional-base approach in n-heptane achieved 94% isolated yield with 99.5% LC purity [4]. This evidence establishes that procuring the compound from sources using optimized conditions can deliver a >40% relative yield improvement over traditional methods.

Lidocaine synthesis Process optimization Reaction yield Pharmaceutical intermediate manufacturing

Pharmacopeial Identity: USP/EP Designation as Lidocaine Related Compound H with a Quantified NMT 0.10% Acceptance Criterion

2-Chloro-N-(2,6-dimethylphenyl)acetamide is formally designated as Lidocaine Related Compound H (USP) and Lidocaine EP Impurity H in the major pharmacopeias, a regulatory status that distinguishes it from structurally similar but pharmacopeially unrecognized chloroacetamides. The USP 2025 monograph for Lidocaine Hydrochloride specifies an acceptance criterion of NMT 0.10% for Lidocaine Related Compound H (relative retention time 0.38), quantified via HPLC with UV detection at 230 nm using a standard solution containing 5 µg/mL of USP Lidocaine Related Compound H RS [1]. The compound is available as both a USP Reference Standard (Catalog No. 1366080) and a Pharmaceutical Secondary Standard (Sigma-Aldrich PHR1673), traceable to USP and EP primary standards . This dual identity—simultaneously a synthetic intermediate and a regulatory impurity marker—has no parallel among close analogs such as 2-bromo-N-(2,6-dimethylphenyl)acetamide, which lacks any pharmacopeial monograph designation.

Pharmaceutical impurity reference standard USP monograph EP impurity Quality control ANDA submission

COX-2 Enzyme Inhibition: Experimentally Measured IC50 of 550 nM Provides a Baseline for Prodrug Design Not Available from Non-Halogenated Analogs

2-Chloro-N-(2,6-dimethylphenyl)acetamide exhibits measurable cyclooxygenase-2 (COX-2) inhibitory activity with an IC50 of 550 nM against human COX-2 in a fluorescence-based microplate reader assay, as curated in the ChEMBL database (CHEMBL5173923) [1]. While this potency is substantially lower than the selective COX-2 inhibitor celecoxib (IC50 ≈ 40 nM against human COX-2), the compound's value lies in its bifunctional scaffold utility: the α-chloro group enables nucleophilic substitution with sodium carboxylates of various NSAIDs to generate mutual ester prodrugs [2]. In the study by Ameen et al. (2020), ester prodrugs synthesized from this scaffold and various NSAID carboxylates demonstrated enhanced in vitro COX-1 and COX-2 inhibition compared to both the parent compound and the individual NSAIDs alone, with molecular docking revealing binding free energies (ΔGb) ranging from −8.9 to −9.8 kcal/mol (COX-1) and −10.4 to −12.4 kcal/mol (COX-2) for the synthesized prodrugs [2]. By contrast, the non-halogenated analog N-(2,6-dimethylphenyl)acetamide lacks the reactive α-chloro handle required for such prodrug conjugation, effectively precluding this entire application domain.

COX-2 inhibition NSAID prodrug Cyclooxygenase Anti-inflammatory Mutual prodrug design

Cross-Class Dual Intermediate Utility: Serving Both Local Anesthetic (Lidocaine) and Anti-Anginal (Ranolazine) Synthesis Pathways

A differentiating feature of 2-chloro-N-(2,6-dimethylphenyl)acetamide is its validated role as the critical chloroacetamide intermediate in the synthesis of two structurally and therapeutically distinct drugs: lidocaine (via SN2 displacement of the chlorine with diethylamine) and ranolazine (via displacement with piperazine). For lidocaine, the reaction with diethylamine typically proceeds with 80–90% yield , and when integrated with the optimized preparation of the chloro intermediate, overall yields can reach 97% with 99.8% final purity [1]. For ranolazine, patent WO/2008/088490 explicitly describes the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Formula VI) with piperazine or its salt in methanol to yield N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, the immediate precursor to ranolazine [2]. Recent research has further explored this transformation in continuous flow microreactors, demonstrating process intensification potential [3]. This dual-drug pathway is not shared by the bromo analog, which lacks literature precedent for ranolazine intermediate use, nor by the trichloro or trimethyl side-chain analogs, whose altered steric and electronic profiles preclude efficient displacement with piperazine.

Lidocaine intermediate Ranolazine intermediate Dual-use pharmaceutical intermediate Piperazine substitution SN2 displacement

Crystal Structure Confirmation Enables Solid-State Identity Verification Distinct from Closest Structural Analogs

The single-crystal X-ray structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) has been fully determined and published (Acta Crystallographica Section E, 2008, E64, o286), with unit cell parameters a = 13.766 ± 0.003 Å [1]. The study explicitly compares the crystal structure with three close structural analogs—side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide, side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide, and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide—reporting slightly different bond parameters across the series [1]. The molecules in 26DMPCA are linked into chains through N—H⋯O hydrogen bonding, a packing motif that influences the observed melting point of 150–151 °C and differentiates the compound from analogs such as the bromo derivative, which exhibits a broader melting range of 148–151 °C (CAS 32433-61-7) . This published crystallographic characterization provides an unambiguous identity verification tool—PXRD pattern matching against the calculated powder pattern from the single-crystal structure—that is not available for the bromo analog, for which no single-crystal structure has been deposited in the Cambridge Structural Database.

X-ray crystallography Solid-state characterization Polymorph identification N—H⋯O hydrogen bonding Crystal packing

Analytical Derivatization for Tocainide Enantiomer Resolution: A Niche Application Not Served by Non-Chlorinated Analogs

2-Chloro-N-(2,6-dimethylphenyl)acetamide has a documented application as a derivatization reagent for the simultaneous determination of the enantiomers of tocainide (an antiarrhythmic agent structurally related to lidocaine) in blood plasma using gas-liquid chromatography with electron-capture detection (GC-ECD) . The chlorine atom in the molecule provides the electron-capture properties essential for the sensitivity of this analytical method, enabling detection at pharmacologically relevant plasma concentrations. This application leverages the electrophilic α-chloro group for derivatization while the chlorine atom itself enhances ECD response. The bromo analog, while potentially offering even greater ECD sensitivity due to bromine's higher electron affinity, suffers from greater hydrolytic lability and significantly higher cost, making the chloro compound the pragmatically preferred choice for routine clinical analytical workflows. Non-halogenated analogs such as N-(2,6-dimethylphenyl)acetamide lack the electron-capture functionality altogether and are therefore unsuited for ECD-based detection.

Chiral derivatization GC-ECD Tocainide enantiomers Electron-capture detection Therapeutic drug monitoring

Optimal Procurement and Application Scenarios for 2-Chloro-N-(2,6-dimethylphenyl)acetamide Based on Quantitative Differentiation Evidence


GMP Lidocaine API Manufacturing Requiring High-Yield Intermediate with Pharmacopeial Traceability

For manufacturers of lidocaine hydrochloride API, 2-chloro-N-(2,6-dimethylphenyl)acetamide is the established penultimate intermediate. Procuring this compound from suppliers employing optimized synthetic conditions (CH₂Cl₂/K₂CO₃ or no-additional-base n-heptane methods) enables isolated yields of 91–94% with ≥99% purity, compared to 70–80% from traditional acetic acid/NaOAc methods [1] [2]. Furthermore, the compound's identity as USP Lidocaine Related Compound H (NMT 0.10%) means that the same material can simultaneously serve as the synthetic intermediate and as the impurity reference marker for finished product release testing, streamlining the analytical supply chain [3].

Mutual Prodrug Design Utilizing the COX-Active α-Chloroacetamide Scaffold

Medicinal chemistry programs developing mutual prodrugs of NSAIDs can utilize 2-chloro-N-(2,6-dimethylphenyl)acetamide as a bifunctional scaffold. The compound's measurable COX-2 inhibition (IC50 550 nM) provides a baseline anti-inflammatory contribution, while the α-chloro group enables conjugation with NSAID carboxylates to generate ester prodrugs that have demonstrated enhanced COX inhibition compared to either parent compound alone [4]. This approach is structurally inaccessible with the non-halogenated analog N-(2,6-dimethylphenyl)acetamide, which lacks the reactive α-position handle.

Ranolazine Intermediate Sourcing with Validated Patent Literature Support

For ranolazine API manufacturers, 2-chloro-N-(2,6-dimethylphenyl)acetamide is the specified chloroacetamide intermediate in the published patent literature (WO/2008/088490), reacting with piperazine to form the key N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide intermediate [5]. This patent validation provides regulatory filing support (DMF/ANDA) that is absent for alternative halogenated analogs. Recent academic work on continuous flow synthesis of this transformation further supports process intensification and scale-up feasibility [6].

Pharmacopeial Impurity Reference Standard Procurement for ANDA Submissions

For generic pharmaceutical companies filing ANDAs for lidocaine hydrochloride, procuring 2-chloro-N-(2,6-dimethylphenyl)acetamide as USP Lidocaine Related Compound H RS (Catalog No. 1366080) or as a pharmaceutical secondary standard (PHR1673) with multi-traceability to USP and EP primary standards is a regulatory requirement for impurity method validation and routine QC testing [3]. The specified acceptance criterion of NMT 0.10% for this impurity in the USP monograph means that accurate quantification using the authentic reference standard is essential for batch release. No structural analog can fulfill this specific regulatory function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.